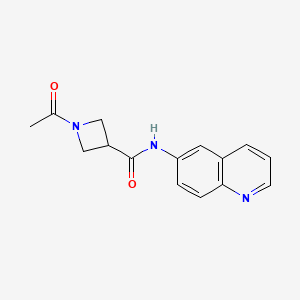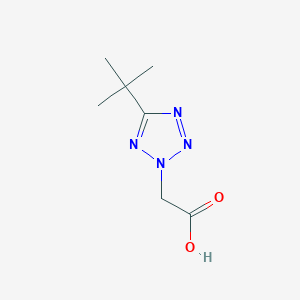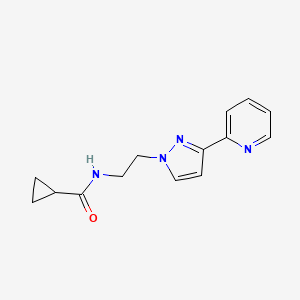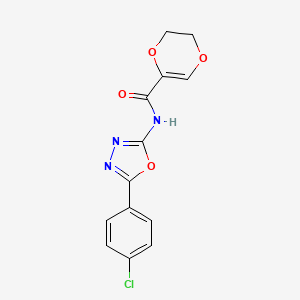
1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it suitable for use in various experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing potential mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to explore its specific targets and clinical applications .
Antioxidant Activity
The compound’s quinoline moiety contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Understanding its antioxidant mechanisms can guide drug development for conditions related to oxidative damage .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Antimalarial Potential
Quinoline derivatives historically served as antimalarial agents. This compound’s unique structure warrants investigation into its antimalarial activity. Researchers explore its interactions with Plasmodium parasites and its potential as a novel antimalarial drug .
Anti-SARS-CoV-2 Activity
Given the ongoing pandemic, compounds with anti-SARS-CoV-2 potential are crucial. Preliminary studies suggest that 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide might inhibit viral replication or entry. Collaborative efforts are essential to validate its efficacy .
Antituberculosis Properties
Quinoline-based compounds have shown activity against Mycobacterium tuberculosis. Investigating this compound’s effects on tuberculosis bacteria can contribute to the development of new antitubercular drugs .
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .
Biochemical Pathways
Polymers derived from azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . These applications suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that azetidine derivatives have been shown to function as prodrugs inside cells, presumably by facilitating cell membrane permeability . This suggests that the compound may have good bioavailability.
Result of Action
Given the potential applications of azetidine-derived polymers, it can be inferred that the compound may have a broad range of effects, including antibacterial and antimicrobial activity, co2 adsorption, chelation, materials templating, and facilitating non-viral gene transfection .
Action Environment
The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGFIYBFDIIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)

![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)
![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)
![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)